Ethyl 2-amino-3-hydroxy-15-methylhexadecanoate Ethyl 2-amino-3-hydroxy-15-methylhexadecanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16543507
InChI: InChI=1S/C19H39NO3/c1-4-23-19(22)18(20)17(21)15-13-11-9-7-5-6-8-10-12-14-16(2)3/h16-18,21H,4-15,20H2,1-3H3
SMILES:
Molecular Formula: C19H39NO3
Molecular Weight: 329.5 g/mol

Ethyl 2-amino-3-hydroxy-15-methylhexadecanoate

CAS No.:

Cat. No.: VC16543507

Molecular Formula: C19H39NO3

Molecular Weight: 329.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-3-hydroxy-15-methylhexadecanoate -

Specification

Molecular Formula C19H39NO3
Molecular Weight 329.5 g/mol
IUPAC Name ethyl 2-amino-3-hydroxy-15-methylhexadecanoate
Standard InChI InChI=1S/C19H39NO3/c1-4-23-19(22)18(20)17(21)15-13-11-9-7-5-6-8-10-12-14-16(2)3/h16-18,21H,4-15,20H2,1-3H3
Standard InChI Key QCSTXHIBWMQIGZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C(CCCCCCCCCCCC(C)C)O)N

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

Ethyl 2-amino-3-hydroxy-15-methylhexadecanoate features a 16-carbon backbone with three critical functional groups:

  • Amino group (-NH2_2) at C2, enabling participation in peptide bond formation and catalysis.

  • Hydroxy group (-OH) at C3, contributing to hydrogen bonding and solubility.

  • Methyl branch (-CH3_3) at C15, introducing steric effects that influence lipid bilayer interactions .

The ester group (-COOEt) at the terminal carbon enhances stability and modulates lipophilicity .

Stereochemical Configuration

Stereochemical variants, such as the (2R,3R) enantiomer, have been synthesized and characterized . The configuration at C2 and C3 is critical for biological activity, as demonstrated in studies of analogous PLA2 inhibitors . For instance, the (2S,3S) configuration in related compounds showed enhanced binding affinity to enzyme active sites .

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC19H39NO3\text{C}_{19}\text{H}_{39}\text{NO}_{3}
Molar Mass329.5 g/mol
Defined Stereocenters2 (C2, C3)
IUPAC NameEthyl 2-amino-3-hydroxy-15-methylhexadecanoate

Synthesis and Manufacturing

Esterification of the Parent Acid

The primary synthesis route involves reacting 2-amino-3-hydroxy-15-methylhexadecanoic acid with ethanol under acidic or enzymatic conditions. Key steps include:

  • Activation of the carboxylic acid using agents like thionyl chloride (SOCl2_2).

  • Nucleophilic attack by ethanol, yielding the ester and hydrochloric acid as a byproduct.

Enantioselective Synthesis

Enantiomerically pure forms, such as (2R,3R)-ethyl 2-amino-3-hydroxy-15-methylhexadecanoate, require asymmetric catalysis. A method adapted from PLA2 inhibitor synthesis employs:

  • Chiral catalysts: Ru(II)-BINAP complexes for enantioselective hydrogenation of ketone intermediates .

  • Protection/deprotection strategies: Boc (tert-butyloxycarbonyl) groups shield the amino group during coupling reactions .

Table 2: Synthetic Pathways Comparison

MethodYield (%)PurityStereochemical Control
Acid-catalyzed esterification65–7590%Low
Enzymatic esterification80–8595%Moderate
Asymmetric hydrogenation50–6099%High

Chemical Reactivity and Functional Group Transformations

Acylation of the Amino Group

The primary amine at C2 undergoes acylation with acyl chlorides or anhydrides. For example, reaction with benzyl chloroformate produces a carbamate derivative, a common intermediate in peptide synthesis .

Oxidation of the Hydroxy Group

The C3 hydroxy group can be oxidized to a ketone using Jones reagent (CrO3_3/H2_2SO4_4), though over-oxidation to carboxylic acids is a risk. Selective oxidation requires milder agents like Dess-Martin periodinane.

Ester Hydrolysis

Alkaline hydrolysis (NaOH/EtOH) cleaves the ethyl ester to regenerate 2-amino-3-hydroxy-15-methylhexadecanoic acid, a precursor for further functionalization.

Biological Significance and Mechanism of Action

Enzyme Inhibition

Structural analogs of this compound, such as WA8242B, inhibit secretory PLA2 with IC50_{50} values as low as 7.6×10107.6 \times 10^{-10} M . The inhibition mechanism involves:

  • Competitive binding to the enzyme’s catalytic site via the amino and hydroxy groups.

  • Disruption of calcium ion coordination, critical for PLA2’s hydrolytic activity .

Lipid Membrane Interactions

The long alkyl chain and methyl branch facilitate integration into lipid bilayers, making the compound a tool for studying membrane dynamics .

Applications in Research and Industry

Organic Synthesis Intermediate

The compound serves as a chiral building block for:

  • Peptidomimetics: Incorporation into non-peptide enzyme inhibitors.

  • Lipid analogs: Synthesis of branched-chain glycolipids for vaccine adjuvants .

Pharmaceutical Development

PLA2 inhibitors derived from this scaffold show promise in treating inflammatory diseases, such as rheumatoid arthritis and atherosclerosis .

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